molecular formula C15H18N4O7 B7825981 5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile

5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile

Cat. No.: B7825981
M. Wt: 366.33 g/mol
InChI Key: KWUWYLFGHOSANL-UKTARXLSSA-N
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Description

5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile is a complex organic compound with the molecular formula C15H20N4O8 It is a derivative of imidazole, a five-membered ring containing nitrogen atoms, and is linked to a ribofuranosyl moiety that is acetylated at three positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of ribofuranose with acetyl groups, followed by the introduction of the imidazole ring through a series of condensation reactions. The amino group and carbonitrile functionalities are then introduced via specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other derivatives.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carboxamide
  • N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carboxylate

Uniqueness

Compared to similar compounds, 5-Amino-1-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12+,13+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWYLFGHOSANL-UKTARXLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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